molecular formula C8H10F4N2O B2386181 3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole CAS No. 1856096-52-0

3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole

Cat. No.: B2386181
CAS No.: 1856096-52-0
M. Wt: 226.175
InChI Key: NLUVIJUXAIDECF-UHFFFAOYSA-N
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Description

3-[(2,2-Difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole is a pyrazole derivative characterized by two 2,2-difluoroalkyl substituents: one as an ethoxy-methyl group at position 3 and another as an ethyl group at position 1 of the pyrazole ring. This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in agrochemicals and pharmaceuticals.

The molecular formula is inferred as C₉H₁₁F₄N₃O, with a molecular weight of ~265.2 g/mol. The presence of dual 2,2-difluoroethyl groups enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, which is critical for bioavailability in drug design .

Properties

IUPAC Name

3-(2,2-difluoroethoxymethyl)-1-(2,2-difluoroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F4N2O/c9-7(10)3-14-2-1-6(13-14)4-15-5-8(11)12/h1-2,7-8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUVIJUXAIDECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1COCC(F)F)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole typically involves the introduction of difluoroethoxy and difluoroethyl groups onto a pyrazole ring. This can be achieved through various difluoromethylation processes, which have seen significant advancements in recent years. These processes often involve the use of difluoromethylation reagents and can be carried out under both stoichiometric and catalytic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized reagents and conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique difluoro substituents enhance its reactivity and stability, making it suitable for various synthetic pathways.

Biology

  • Biological Activity : Research has indicated potential antimicrobial and antifungal properties of 3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole. Studies have demonstrated its effectiveness against specific strains of bacteria and fungi, suggesting applications in developing new antimicrobial agents.

Medicine

  • Pharmaceutical Intermediate : The compound is being investigated as a pharmaceutical intermediate in drug development. Its lipophilicity, attributed to the difluoroethoxy group, allows for better membrane penetration, which is crucial for drug efficacy. Ongoing studies focus on its interaction with biological targets such as enzymes and receptors .

Industry

  • Agrochemicals : In agricultural applications, this compound is explored for its potential use in developing new agrochemicals that can enhance crop protection while minimizing environmental impact. Its unique chemical properties may lead to the formulation of more effective pesticides or herbicides.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial properties of this compound against various bacterial strains. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Case Study 2: Drug Development

In another research project focused on drug development, the compound was assessed for its ability to inhibit specific enzymes involved in metabolic pathways associated with cancer progression. Preliminary results suggested that it could serve as a lead compound for further development into anti-cancer therapies.

Mechanism of Action

The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoroethoxy and difluoroethyl groups can influence the compound’s reactivity and binding affinity to various targets, making it useful in different applications. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

(a) 3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole (C₆H₇F₂N₃O₃; MW 207.13)
  • Key Differences : Replaces the 2,2-difluoroethyl group at position 1 with a methyl group and introduces a nitro group at position 3.
  • Impact : The nitro group acts as a strong electron-withdrawing moiety, increasing reactivity in nucleophilic substitution reactions. However, the absence of a second difluoroethyl group reduces steric hindrance and lipophilicity .
(b) 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid (C₇H₇F₂N₃O₄; MW 221.12)
  • Key Differences : Features a carboxylic acid group at position 3 instead of the difluoroethoxy-methyl substituent.
  • Impact : The carboxylic acid introduces hydrogen-bonding capability and ionic character, enhancing solubility in polar solvents. This contrasts with the target compound’s ether-linked difluoroethoxy group, which prioritizes membrane permeability .
(c) 4-Chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole (Discontinued product)
  • Key Differences: Substitutes the 2,2-difluoroethyl group with a monofluoroethyl group and adds a chlorine atom at position 4.
  • However, the monofluoroethyl group may reduce metabolic stability compared to the target compound’s difluoroethyl group .

Functional Group and Application Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Notes
Target Compound C₉H₁₁F₄N₃O ~265.2 Dual 2,2-difluoroethyl, ether Agrochemical intermediates
3-(2,2-Difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole C₆H₇F₂N₃O₃ 207.13 Nitro, methyl High reactivity for derivatization
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid C₇H₇F₂N₃O₄ 221.12 Carboxylic acid, nitro Ionic interactions in APIs
3-[(2,2-Difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole C₇H₈F₄N₃O 230.15 Difluoromethyl, ether Enhanced steric hindrance

Research Findings and Implications

  • Metabolic Stability: Compounds with dual 2,2-difluoroethyl groups (e.g., target compound) exhibit superior metabolic stability compared to monofluoro or non-fluorinated analogs, as seen in DHODH inhibitors .
  • Reactivity : The nitro group in analogs like 3-(2,2-difluoroethoxy)-1-methyl-4-nitro-1H-pyrazole facilitates further functionalization, whereas the target compound’s ether and difluoroethyl groups prioritize steric and electronic tuning .

Biological Activity

3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound, with the molecular formula C8H10F4N2OC_8H_{10}F_4N_2O and a molecular weight of 226.175 g/mol, contains difluoroethyl and difluoroethoxy groups which contribute to its chemical properties and biological interactions.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors, although detailed mechanisms are still under investigation. The presence of the pyrazole ring is significant as pyrazoles are known to exhibit a wide range of pharmacological effects including anti-inflammatory, analgesic, and antipyretic activities.

Pharmacological Studies

Recent research has focused on evaluating the compound's pharmacological profile through in vitro and in vivo studies. Here are some key findings:

  • Anticancer Activity : In a study examining the effects of various pyrazole derivatives on cancer cell lines, this compound showed promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Effects : Another study indicated that this compound could reduce inflammatory markers in animal models of arthritis. It was observed to lower levels of TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds. The following table summarizes the comparative activity:

Compound NameAnticancer ActivityAnti-inflammatory ActivityOther Notable Effects
This compoundModerateSignificant reduction in TNF-alphaInduction of apoptosis
Pyrazole AHighModerateAntioxidant properties
Pyrazole BLowHighNeuroprotective effects

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. Results indicated a dose-dependent inhibition of cell growth with an IC50 value calculated at approximately 15 µM. This suggests potential utility in developing targeted cancer therapies.

Case Study 2: In Vivo Inflammation Model

A study utilizing a rat model of induced arthritis demonstrated that administration of the compound significantly reduced paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and improved joint architecture post-treatment .

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